N-(4-Fluorophenyl)-2-methylacridin-9-amine
Description
N-(4-Fluorophenyl)-2-methylacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a subject of interest in scientific research.
Properties
CAS No. |
62383-04-4 |
|---|---|
Molecular Formula |
C20H15FN2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methylacridin-9-amine |
InChI |
InChI=1S/C20H15FN2/c1-13-6-11-19-17(12-13)20(16-4-2-3-5-18(16)23-19)22-15-9-7-14(21)8-10-15/h2-12H,1H3,(H,22,23) |
InChI Key |
OAEGDQRBWQJSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-methylacridin-9-amine typically involves the reaction of 4-fluoroaniline with 2-methylacridone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acridine compounds.
Scientific Research Applications
N-(4-Fluorophenyl)-2-methylacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-methylacridin-9-amine involves its interaction with specific molecular targets, such as DNA and enzymes. The compound intercalates into the DNA structure, disrupting its function and leading to cell death. Additionally, it inhibits certain enzymes involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)anthranilic acid
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- 4-Fluoronitrobenzene
Uniqueness
N-(4-Fluorophenyl)-2-methylacridin-9-amine is unique due to its specific structural features, such as the presence of both the fluorophenyl and acridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
